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Compound of Interest

Compound Name:
2-Chloro-4-methoxypyrimidine-5-

carbonitrile

CAS No.: 1106295-93-5

Cat. No.: B1370905

Get Quote

Executive Summary
This application note details the utility of 2-Chloro-4-methoxypyrimidine-5-carbonitrile as a

high-value scaffold in the synthesis of kinase inhibitors and fused heterocyclic systems.[1]

Unlike simple chloropyrimidines, the presence of the electron-withdrawing nitrile (cyano) group

at the C5 position significantly alters the electronic landscape of the pyrimidine ring, enhancing

the electrophilicity of the C2 position while providing a versatile handle for subsequent

annulation reactions. This guide provides validated protocols for regioselective

reactions, functional group interconversions, and the construction of pyrido[2,3-d]pyrimidine
cores common in oncology drug discovery.[1]

Structural Analysis & Reactivity Profile[1][2]
The molecule features three distinct functional handles, each offering specific reactivity for

library construction:
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C2-Chloro Position: The most reactive site. The inductive effect of the C5-nitrile group,

combined with the inherent electronegativity of the ring nitrogens, makes this position highly

susceptible to Nucleophilic Aromatic Substitution (

) under mild conditions.

C4-Methoxy Position: Acts as a "masked" carbonyl or a secondary leaving group. While less

reactive than the C2-Cl, the methoxy group can be displaced under forcing conditions or

demethylated to yield the corresponding pyrimidinone (lactam), a key feature in hydrogen-

bonding pharmacophores.[1]

C5-Cyano Group: A versatile electrophile. It serves as a precursor for amides (via

hydrolysis), amines (via reduction), or fused nitrogenous rings (via cyclization with amidines

or hydrazines).[1]

Reactivity Visualization
The following diagram illustrates the chemoselectivity and strategic functionalization logic.
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Figure 1: Chemoselective reactivity map of the 2-chloro-4-methoxypyrimidine-5-carbonitrile
scaffold.[1]

Detailed Experimental Protocols
Protocol A: Regioselective C2-Amination ( )
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Objective: To introduce an amine motif at the C2 position while retaining the C4-methoxy and

C5-cyano groups.[1] This is the standard entry point for synthesizing CDK and EGFR inhibitor

analogs.

Reagents:

Substrate: 2-Chloro-4-methoxypyrimidine-5-carbonitrile (1.0 equiv)[1]

Nucleophile: Aniline derivative or aliphatic amine (1.1 equiv)

Base:

-Diisopropylethylamine (DIEA) (2.5 equiv)[1]

Solvent:

-Butanol (for high temp) or THF (for mild temp)[1]

Procedure:

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the substrate

(1.0 mmol) in

-Butanol (5 mL).

Addition: Add DIEA (2.5 mmol) followed by the amine nucleophile (1.1 mmol).

Note: If using an aniline salt, increase DIEA to 3.5 equiv.[1]

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via LCMS

(Target Mass = Substrate - Cl + Amine).[1]

Checkpoint: The C2-Cl is highly reactive; if the reaction is sluggish, check for aniline

deactivation (electron-withdrawing groups).[1]

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

Purification: Resuspend the residue in EtOAc and wash with water (
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) and brine (

). Dry over

. Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

1H NMR: Disappearance of the C2-Cl signal (if applicable) and appearance of amine NH/CH

signals.

Regioselectivity: NOESY correlations between the added amine and the C5-CN (if

detectable) or lack of correlation with C4-OMe confirms C2 substitution.

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidine Core
Objective: To fuse a pyridine ring onto the pyrimidine scaffold, creating a bicycle mimicking the

adenosine triphosphate (ATP) purine core.[1]

Mechanism: This involves a cascade reaction where a nucleophile attacks the C4-position

(displacing methoxide) or the C2-position, followed by condensation with the C5-nitrile.[1]

Procedure (Via Vinylogous Amide):

Reactants: Combine 2-chloro-4-methoxypyrimidine-5-carbonitrile with a beta-amino ester

or beta-enaminone.

Conditions: React in DMF with

at 100°C.

Transformation: The nucleophile displaces the C4-methoxy group first (favored at high temp

with strong nucleophiles). The resulting intermediate undergoes intramolecular cyclization

onto the nitrile.

Isolation: Precipitation with water followed by filtration is often sufficient due to the high

crystallinity of the fused system.

Medicinal Chemistry Applications
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Kinase Inhibitor Design (EGFR/CDK)
The 2-amino-4-methoxypyrimidine-5-carbonitrile motif is a bioisostere for the quinoline core

found in drugs like Bosutinib.[1]

Role of 5-CN: It forms a critical hydrogen bond with the hinge region of the kinase ATP-

binding pocket. It also lowers the pKa of the pyrimidine ring, modulating solubility and

permeability.

Role of 4-OMe: Often acts as a steric spacer.[1] In many final drug candidates, this is

demethylated to a carbonyl (lactam) to serve as a hydrogen bond acceptor/donor pair.

Comparative Solvent Selection Data
Solvent choice critically impacts the yield of the

reaction at C2.

Solvent Temperature
Yield (Aniline
Nucleophile)

Comments

THF 60°C 65-75%

Good for aliphatic

amines; slower for

anilines.[1]

n-Butanol 90°C 88-95%

Optimal.[1] Protic

solvent facilitates

transition state

stabilization.

DMF 100°C 60-70%

Risk of competing

hydrolysis of the nitrile

to amide.

Isopropanol 80°C 80-85%

Green alternative to n-

Butanol; easier

workup.[1]

Workflow Diagram: Library Synthesis
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The following flowchart outlines a high-throughput synthesis workflow for generating a library of

kinase inhibitors using this scaffold.

Start: 2-Cl-4-OMe-5-CN-Pyrimidine

Step 1: Diversification at C2
(Parallel Synthesis with 20+ Amines)

QC: LCMS Validation (>90% Purity)

Fail (Re-optimize)

Step 2: C4 Modification
(Demethylation or Displacement)

Pass

Final Library:
2-Amino-4-functionalized-5-cyanopyrimidines

Click to download full resolution via product page

Figure 2: High-throughput library synthesis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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